molecular formula C14H19ClN2O B12813071 Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride CAS No. 63716-32-5

Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride

Cat. No.: B12813071
CAS No.: 63716-32-5
M. Wt: 266.76 g/mol
InChI Key: HCGVIPBCHVJRDN-UHFFFAOYSA-N
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Description

Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole itself is known for its tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazole derivatives often involves multi-step processes. One common method is the Borsche–Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, which then undergoes a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole . This intermediate can then be further modified to introduce the amino and ethoxy groups.

Industrial Production Methods

Industrial production of carbazole derivatives typically involves selective crystallization from coal tar distillates or other high-temperature processes . The specific conditions for producing Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride would involve additional steps to introduce the amino and ethoxy functional groups, likely through substitution reactions.

Chemical Reactions Analysis

Types of Reactions

Carbazole derivatives, including Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride, can undergo various chemical reactions such as:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carbazole-quinones, while substitution reactions can introduce various functional groups onto the carbazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism by which Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride exerts its effects involves interactions with various molecular targets. These may include binding to specific receptors or enzymes, thereby modulating biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbazole, 5,6,7,8-tetrahydro-2-amino-3-ethoxy-, hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

63716-32-5

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

3-ethoxy-6,7,8,9-tetrahydro-5H-carbazol-9-ium-2-amine;chloride

InChI

InChI=1S/C14H18N2O.ClH/c1-2-17-14-7-10-9-5-3-4-6-12(9)16-13(10)8-11(14)15;/h7-8,16H,2-6,15H2,1H3;1H

InChI Key

HCGVIPBCHVJRDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C3=C([NH2+]2)CCCC3)N.[Cl-]

Origin of Product

United States

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